Cas no 5122-16-7 ((Bromoacetyl)pentafluorobenzene)

(Bromoacetyl)pentafluorobenzene is a fluorinated aromatic compound featuring a reactive bromoacetyl functional group. Its key advantage lies in its versatility as a bifunctional reagent, combining the electrophilic reactivity of the bromoacetyl moiety with the electron-deficient nature of the pentafluorophenyl ring. This structure facilitates efficient nucleophilic substitution reactions, making it valuable for synthesizing fluorinated derivatives or serving as a linker in peptide and bioconjugate chemistry. The pentafluorophenyl group enhances stability and influences reactivity patterns, while the bromoacetyl group enables selective modifications. The compound is particularly useful in cross-coupling reactions, material science, and pharmaceutical intermediates, where precise functionalization is required. Handle with appropriate precautions due to its lachrymatory and reactive properties.
(Bromoacetyl)pentafluorobenzene structure
5122-16-7 structure
Product Name:(Bromoacetyl)pentafluorobenzene
CAS No:5122-16-7
MF:C8H2BrF5O
MW:288.99689912796
MDL:MFCD00484757
CID:85228
PubChem ID:2775963
Update Time:2025-06-14

(Bromoacetyl)pentafluorobenzene Chemical and Physical Properties

Names and Identifiers

    • (Bromoacetyl)pentafluorobenzene
    • Bromoacetylpentafluorobenzene
    • 2,3,4,5,6-Pentafluorophenacyl bromide
    • 2-Bromo-2',3',4',5',6'-pentafluoroacetophenone
    • (bromoacetyl) pentafluorbenzene
    • 2-bromo-1-(2,3,4,5,6-pentafluorophenyl)ethanone
    • 2-Bromo-2′,3′,4′,5′,6′-pentafluoroacetophenone
    • Pentafluorophenacyl bromide
    • BS-23821
    • 2-bromo-1-(pentafluorophenyl)ethan-1-one
    • 2-Bromo-1-(perfluorophenyl)ethanone
    • MFCD00484757
    • 1-(2,3,4,5,6-pentafluorophenyl)-2-bromo-1-ethanone
    • 5122-16-7
    • DTXSID70379755
    • (pentafluorobenzoyl)bromomethane
    • FT-0676439
    • 2-Bromo-1-(perfluorophenyl)ethan-1-one
    • CS-0206660
    • SCHEMBL1481978
    • CIYHGZNFDGHGDK-UHFFFAOYSA-N
    • AKOS008901434
    • MDL: MFCD00484757
    • Inchi: 1S/C8H2BrF5O/c9-1-2(15)3-4(10)6(12)8(14)7(13)5(3)11/h1H2
    • InChI Key: CIYHGZNFDGHGDK-UHFFFAOYSA-N
    • SMILES: BrCC(C1C(=C(C(=C(C=1F)F)F)F)F)=O

Computed Properties

  • Exact Mass: 287.92100
  • Monoisotopic Mass: 287.921
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: Low melting point solid
  • Density: 1.862
  • Melting Point: 30-32°C
  • Boiling Point: 247 °C at 760 mmHg
  • Flash Point: 103.2 °C
  • Refractive Index: 1.478
  • PSA: 17.07000
  • LogP: 2.95970
  • Solubility: Uncertain

(Bromoacetyl)pentafluorobenzene Security Information

  • Hazard Statement: Toxic
  • Hazardous Material transportation number:1759
  • Hazard Category Code: 34-36/37/38
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: T
  • Packing Group:III
  • Hazard Level:8
  • Risk Phrases:R34
  • Packing Group:III
  • Safety Term:8
  • HazardClass:8
  • PackingGroup:III

(Bromoacetyl)pentafluorobenzene Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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(Bromoacetyl)pentafluorobenzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5122-16-7)(Bromoacetyl)pentafluorobenzene
Order Number:A965376
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:17
Price ($):215.0
Email:sales@amadischem.com

Additional information on (Bromoacetyl)pentafluorobenzene

Comprehensive Overview of (Bromoacetyl)pentafluorobenzene (CAS No. 5122-16-7): Properties, Applications, and Industry Insights

(Bromoacetyl)pentafluorobenzene (CAS No. 5122-16-7) is a highly specialized fluorinated aromatic compound widely utilized in organic synthesis, pharmaceutical intermediates, and advanced material science. Its unique molecular structure, featuring a bromoacetyl group attached to a pentafluorobenzene ring, grants it exceptional reactivity and selectivity in cross-coupling reactions. Researchers and industry professionals frequently search for "5122-16-7 applications," "bromoacetyl pentafluorobenzene synthesis," and "fluorinated benzene derivatives," reflecting its growing relevance in modern chemistry.

The compound's electron-withdrawing pentafluorophenyl moiety enhances its utility in nucleophilic substitution reactions, making it a preferred choice for constructing complex molecular architectures. Recent trends highlight its role in developing high-performance polymers and agrochemical intermediates, aligning with global demands for sustainable materials. Analytical techniques like HPLC and NMR are critical for verifying its purity, as emphasized in queries such as "CAS 5122-16-7 characterization methods."

Environmental considerations have spurred interest in "green chemistry alternatives" to traditional halogenated compounds. While (Bromoacetyl)pentafluorobenzene remains indispensable in certain synthetic pathways, studies explore solvent-free reactions or catalytic modifications to minimize ecological impact. Its stability under inert atmospheres and compatibility with Pd-catalyzed reactions are frequently cited in patent literature, particularly for pharmaceutical API development.

From a commercial perspective, suppliers often list 5122-16-7 technical specifications including melting point (typically 45-48°C) and molecular weight (309.06 g/mol). The compound's storage recommendations (e.g., amber vials at 2-8°C) and handling precautions are top-searched topics among laboratory personnel. Innovations in flow chemistry systems have recently expanded its use in continuous manufacturing processes.

Emerging research explores derivatives of (Bromoacetyl)pentafluorobenzene for OLED materials and liquid crystal formulations, responding to the electronics industry's need for thermally stable fluorophores. Cross-disciplinary collaborations have identified potential in bioconjugation chemistry, where its reactive bromo group enables selective protein labeling—a hot topic in "diagnostic probe design" discussions.

Regulatory compliance remains a key concern, with databases like REACH and PubChem providing essential safety profiles. The compound's spectral data (IR: 1700 cm-1 carbonyl stretch; 19F NMR: -142 ppm) assists researchers in verifying batch consistency. As synthetic methodologies evolve, 5122-16-7 continues to bridge academic discovery and industrial innovation across multiple high-tech sectors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5122-16-7)(Bromoacetyl)pentafluorobenzene
A965376
Purity:99%
Quantity:5g
Price ($):215.0
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